1-(2-chlorobenzyl)-N-[3-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
Pyrazolo[3,4-d]pyrimidines are a class of compounds known for their versatile pharmacological activities. The introduction of substituents into the pyrazolo[3,4-d]pyrimidine scaffold can significantly influence its biological activity and physicochemical properties. The specific compound , with its chlorobenzyl and morpholinylpropyl substituents, likely represents a targeted effort to modify the core structure's interaction with biological targets or to improve its pharmacokinetic properties.
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines typically involves nucleophilic substitution reactions, starting from suitable pyrazole precursors. For instance, the nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine can produce 4-substituted derivatives (Ogurtsov & Rakitin, 2021). This suggests that similar methodologies could be employed in the synthesis of the target compound, adapting the reactants to introduce the specific chlorobenzyl and morpholinylpropyl groups.
Mechanism of Action
Target of Action
A similar compound, 4-(4-chlorobenzyl)-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-aminium, is known to interact with the camp-dependent protein kinase catalytic subunit alpha and the camp-dependent protein kinase inhibitor alpha . These proteins play crucial roles in cellular signal transduction.
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O/c20-17-5-2-1-4-15(17)13-26-19-16(12-24-26)18(22-14-23-19)21-6-3-7-25-8-10-27-11-9-25/h1-2,4-5,12,14H,3,6-11,13H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCJOBDMHIHWEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C3C=NN(C3=NC=N2)CC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorobenzyl)-N-[3-(morpholin-4-yl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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